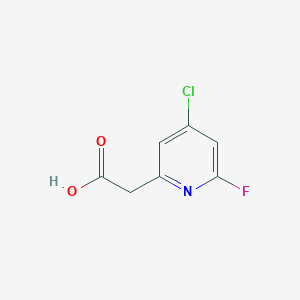

4-Chloro-2-fluoropyridine-6-acetic acid

Description

4-Chloro-2-fluoropyridine-6-acetic acid is a pyridine derivative featuring a chlorine atom at position 4, a fluorine atom at position 2, and an acetic acid group at position 5. Its molecular formula is C₇H₅ClFNO₂, with a molecular weight of 191.57 g/mol. The compound’s structure combines halogen substituents (Cl and F) with a carboxylic acid functional group, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

2-(4-chloro-6-fluoropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |

InChI Key |

QRUJDYJSSQYDAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoropyridine-6-acetic acid typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-2-fluoropyridine-6-acetic acid may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoropyridine-6-acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-fluoropyridine-6-acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-Chloro-2-fluoropyridine-6-acetic acid and related pyridine/pyrimidine derivatives:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Physicochemical Notes |

|---|---|---|---|---|

| 4-Chloro-2-fluoropyridine-6-acetic acid | Cl (4), F (2), acetic acid (6) | C₇H₅ClFNO₂ | 191.57 | Polar due to -COOH; moderate solubility |

| 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid | Cl (6), CF₃ (4), acetic acid (2) | C₈H₅ClF₃NO₂ | 239.58 | Higher lipophilicity due to CF₃ group |

| 2-(6-Fluoropyridin-2-yl)acetic acid | F (6), acetic acid (2) | C₇H₆FNO₂ | 155.13 | Simpler structure; lower molecular weight |

| Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) | Cl (4), xylidino (6), thioacetic acid (2) | C₁₇H₁₇ClN₄O₂S | 392.86 | High hepatocarcinogenicity; peroxisome proliferator |

Notes:

- The position of substituents significantly impacts electronic effects.

- The trifluoromethyl (CF₃) group in 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

(a) Wy-14,643 and Analogs

Wy-14,643, a pyrimidine-based thioacetic acid derivative, is a potent peroxisome proliferator and hepatocarcinogen in rodents. Key findings include:

- Mechanism: Induces hepatic peroxisome proliferation and persistent DNA replication, leading to hepatocellular carcinoma .

- Structure-Activity Relationship (SAR): The thioacetic acid group and chlorine/xylidino substituents are critical for activity. Analogs lacking these groups (e.g., Wy-15,690) fail to induce peroxisome proliferation or hypolipidemic effects .

(b) Fluorinated Pyridine Derivatives

- 2-(6-Fluoropyridin-2-yl)acetic acid: Simpler structure with fluorine at position 6. No direct hepatocarcinogenicity data are available, but its lack of chlorine and modified substituent positions may reduce toxicity compared to Wy-14,643 .

- However, the absence of a thioether group (as in Wy-14,643) likely alters its metabolic pathway and toxicity profile .

Key Research Findings and Implications

Substituent Position Matters : Fluorine at position 2 vs. 6 alters dipole moments and hydrogen-bonding capacity, influencing target binding .

Functional Group Criticality: Thioacetic acid in Wy-14-643 is essential for carcinogenicity; its replacement with carboxylic acid (as in the target compound) may reduce this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.